N-[(2-chloro-5-fluorophenyl)methyl]-2-methylsulfonyl-1-phenylethanamine
Description
N-[(2-chloro-5-fluorophenyl)methyl]-2-methylsulfonyl-1-phenylethanamine is a synthetic organic compound characterized by the presence of a chlorinated and fluorinated phenyl group, a methylsulfonyl group, and a phenylethanamine backbone
Properties
IUPAC Name |
N-[(2-chloro-5-fluorophenyl)methyl]-2-methylsulfonyl-1-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO2S/c1-22(20,21)11-16(12-5-3-2-4-6-12)19-10-13-9-14(18)7-8-15(13)17/h2-9,16,19H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAJMXPMFROSEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(C1=CC=CC=C1)NCC2=C(C=CC(=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-5-fluorophenyl)methyl]-2-methylsulfonyl-1-phenylethanamine typically involves multiple steps, starting with the preparation of the chlorinated and fluorinated phenyl precursor. This precursor is then subjected to a series of reactions, including sulfonylation and amination, to introduce the methylsulfonyl and phenylethanamine groups, respectively. Common reagents used in these reactions include chlorinating agents, fluorinating agents, sulfonyl chlorides, and amines. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-5-fluorophenyl)methyl]-2-methylsulfonyl-1-phenylethanamine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the phenylethanamine backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while nucleophilic substitution of the chlorinated phenyl group can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
N-[(2-chloro-5-fluorophenyl)methyl]-2-methylsulfonyl-1-phenylethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2-chloro-5-fluorophenyl)methyl]-2-methylsulfonyl-1-phenylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-[(2-chloro-5-fluorophenyl)methyl]-2-methylsulfonyl-1-phenylethanamine can be compared with other similar compounds, such as:
N-[(2-chloro-4-fluorophenyl)methyl]-2-methylsulfonyl-1-phenylethanamine: Differing by the position of the fluorine atom, this compound may exhibit different chemical reactivity and biological activity.
N-[(2-chloro-5-fluorophenyl)methyl]-2-methylsulfonyl-1-phenylethanol: Featuring a hydroxyl group instead of an amine, this compound may have different solubility and pharmacokinetic properties.
N-[(2-chloro-5-fluorophenyl)methyl]-2-methylsulfonyl-1-phenylpropanamine: With an additional carbon in the backbone, this compound may show variations in its chemical and biological behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
